

Application Notes and Protocols for 6-fluoro-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name:	6-fluoro-1H-indazole-3-carbaldehyde
Cat. No.:	B182563

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of **6-fluoro-1H-indazole-3-carbaldehyde**, a key building block in the synthesis of biologically active molecules, particularly in the field of drug discovery.

Introduction

6-fluoro-1H-indazole-3-carbaldehyde is a crucial intermediate in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," frequently found in compounds targeting a variety of biological targets.^{[1][2]} Specifically, functionalization at the 3-position of the indazole ring has led to the development of numerous kinase inhibitors.^{[1][3]} The aldehyde group at this position is a versatile handle for a range of chemical transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems.^{[1][3]} The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **6-fluoro-1H-indazole-3-carbaldehyde** is presented below. This data is essential for the identification and quality control of the compound.

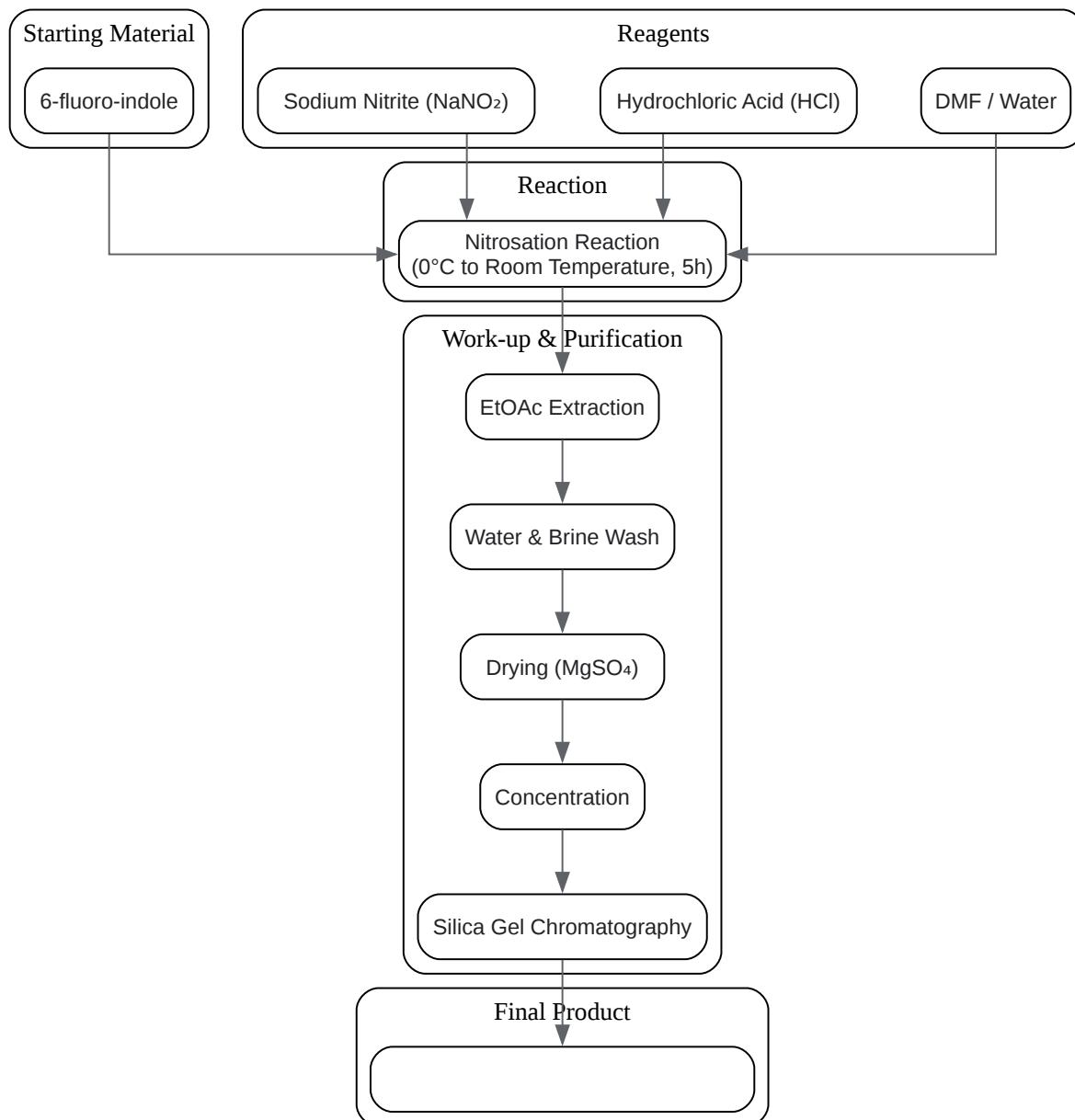
Parameter	Value	Reference
Molecular Formula	$C_8H_5FN_2O$	[1]
Molecular Weight	164.14 g/mol	[4]
Appearance	Yellowish solid	[1]
Melting Point	186 °C	[1]
¹ H NMR (300 MHz, acetone-d ₆)	δ 13.13 (brs, 1H), 10.20 (s, 1H), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)	[1]
¹³ C NMR (75 MHz, acetone-d ₆)	δ 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz)	[1]
IR (neat)	ν = 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727 cm^{-1}	[1]
HRMS (ESI-)	m/z calculated for $C_8H_4FN_2O$ [M-H] ⁻ : 163.0308, found: 163.0304	[1]

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

This protocol details the synthesis of the title compound from 6-fluoro-indole via a nitrosation reaction, which has been shown to be an efficient method.[\[1\]](#)[\[2\]](#)

Workflow for the Synthesis of **6-fluoro-1H-indazole-3-carbaldehyde**



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Caption: Workflow for the synthesis of **6-fluoro-1H-indazole-3-carbaldehyde**.

Materials:

- 6-fluoro-indole
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl, 2 N aqueous solution)
- Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- In a round-bottom flask, prepare a solution of sodium nitrite (8 mmol) in deionized water (4 mL) and DMF (3 mL).
- Cool the solution to 0°C in an ice bath.
- Slowly add 2 N aqueous HCl (2.7 mmol) to the solution and stir under an inert atmosphere for 10 minutes.
- In a separate flask, dissolve 6-fluoro-indole (2 mmol) in DMF (3 mL).
- Add the solution of 6-fluoro-indole to the reaction mixture at 0°C over a period of 2 hours using a syringe pump.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 5 hours.

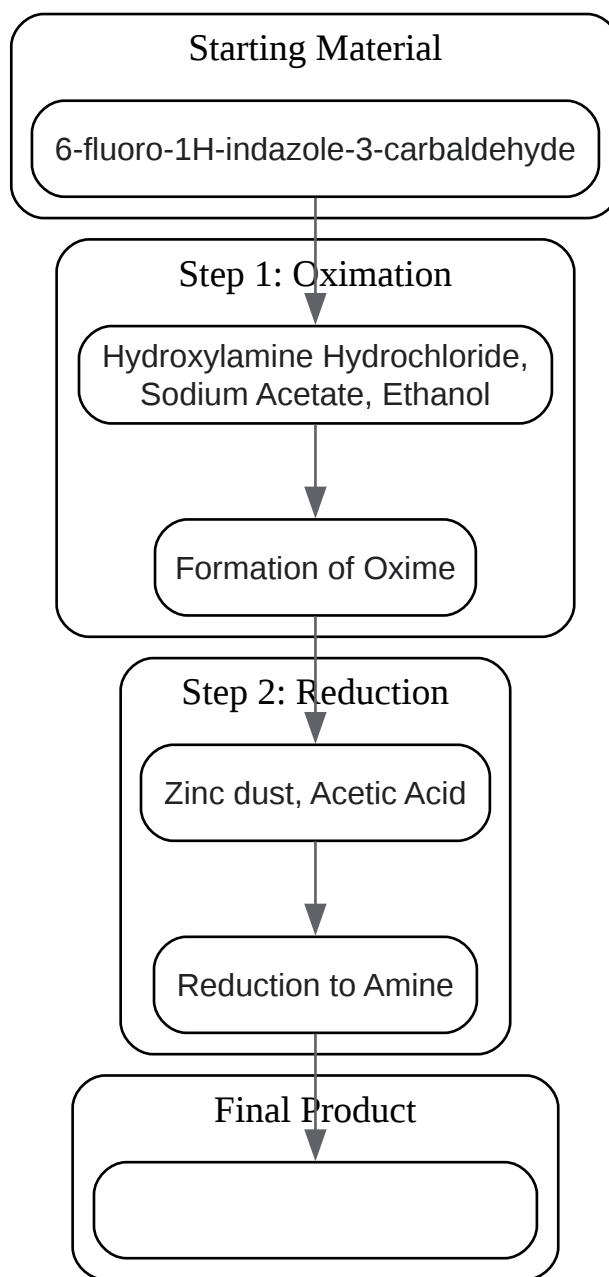
- Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
- Combine the organic layers and wash three times with water, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (8:2) to yield the pure product.

Expected Yield: 84%.[\[1\]](#)

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Precursor

This protocol describes a representative two-step procedure for the conversion of **6-fluoro-1H-indazole-3-carbaldehyde** into a 3-aminoindazole derivative, a key intermediate for the synthesis of various kinase inhibitors, such as those targeting FGFR1.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Workflow for the Synthesis of a Kinase Inhibitor Precursor



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Caption: Two-step conversion of the aldehyde to a 3-aminoindazole.

Step 1: Synthesis of **6-fluoro-1H-indazole-3-carbaldehyde** oxime

Materials:

- **6-fluoro-1H-indazole-3-carbaldehyde**

- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Water

Procedure:

- Dissolve **6-fluoro-1H-indazole-3-carbaldehyde** (1 mmol) in ethanol (10 mL).
- Add a solution of hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in water (2 mL).
- Reflux the mixture for 2 hours.
- Cool the reaction mixture to room temperature and add cold water to precipitate the product.
- Filter the solid, wash with water, and dry to obtain the oxime.

Step 2: Synthesis of 6-fluoro-1H-indazol-3-amine**Materials:**

- **6-fluoro-1H-indazole-3-carbaldehyde** oxime
- Zinc dust
- Acetic acid

Procedure:

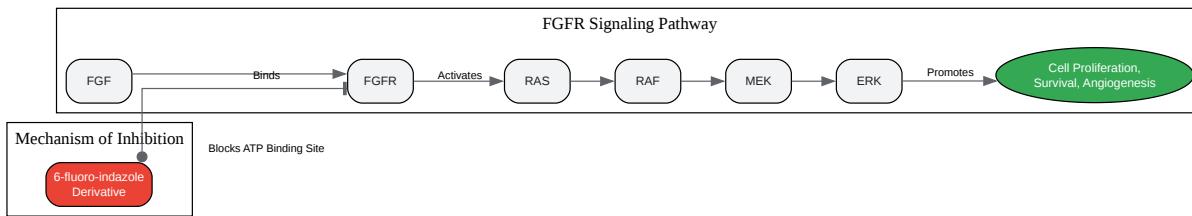
- Suspend the oxime (1 mmol) in acetic acid (10 mL).
- Add zinc dust (3 mmol) portion-wise while stirring.
- Stir the reaction mixture at room temperature for 4-6 hours.

- Filter the reaction mixture to remove excess zinc.
- Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
- Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Application in Drug Discovery: Targeting the FGFR Signaling Pathway

Derivatives of **6-fluoro-1H-indazole-3-carbaldehyde** are being investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).^{[5][6][7]} The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Indazole-based inhibitors typically bind to the ATP-binding pocket of the kinase domain of FGFR, preventing its activation and downstream signaling.

FGFR Signaling Pathway and Inhibition



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Caption: Inhibition of the FGFR signaling pathway by an indazole derivative.

Quantitative Data: Biological Activity of Indazole-Based FGFR1 Inhibitors

The following table summarizes the in vitro inhibitory activities of several indazole-based compounds against FGFR1. While these compounds are not directly synthesized from **6-fluoro-1H-indazole-3-carbaldehyde** in the cited literature, they represent the types of potent molecules that can be accessed from this starting material.

Compound ID	Scaffold	FGFR1 IC ₅₀ (nM)	Reference
9d	Indazole	15.0	[5]
9u	Indazole	3.3	[5]
7n	1H-indazol-3-amine	15.0	[6]
7r	1H-indazol-3-amine	2.9	[6]

These data highlight the potential of the indazole scaffold in developing highly potent kinase inhibitors. The 6-fluoro substitution is anticipated to further modulate the pharmacological properties of such compounds.

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